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molecular formula C13H11ClO B8804227 4-Benzyl-2-chlorophenol CAS No. 31089-49-3

4-Benzyl-2-chlorophenol

Cat. No. B8804227
M. Wt: 218.68 g/mol
InChI Key: SBMDBLZQVGUFAI-UHFFFAOYSA-N
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Patent
US05236924

Procedure details

18.4 g of 4-benzylphenol was dissolved in 100 ml of carbon tetrachloride and thereto was added dropwise 10.85 g of t-butyl hypochlorite at -5°-0° C. with stirring. After stirring for 3 hours at room temperature, the reaction mixture was washed with a saturated aqueous sodium hydrogen-carbonate solution and then with water, then dried over anhydrous magnesium sulfate and thereafter, concentrated under reduced pressure. The resulting oily residue was chromatographed on a silica gel column (eluting solvent hexane : acetone=3 : 1 (v/v)) to obtain 20.6 g of 4-benzyl-2-chlorophenol.
Quantity
18.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10.85 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:8]1[CH:13]=[CH:12][C:11]([OH:14])=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Cl:15]OC(C)(C)C>C(Cl)(Cl)(Cl)Cl>[CH2:1]([C:8]1[CH:9]=[CH:10][C:11]([OH:14])=[C:12]([Cl:15])[CH:13]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
18.4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)C1=CC=C(C=C1)O
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
10.85 g
Type
reactant
Smiles
ClOC(C)(C)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for 3 hours at room temperature
Duration
3 h
WASH
Type
WASH
Details
the reaction mixture was washed with a saturated aqueous sodium hydrogen-carbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with water, then dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting oily residue was chromatographed on a silica gel column (eluting solvent hexane : acetone=3 : 1 (v/v))

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)C1=CC(=C(C=C1)O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 20.6 g
YIELD: CALCULATEDPERCENTYIELD 94.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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